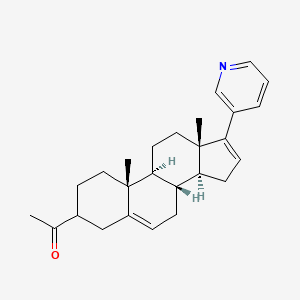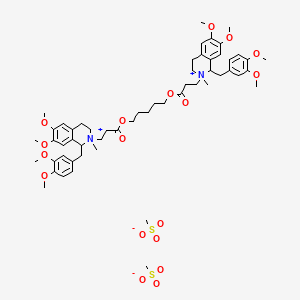
Aminophenazone 8-hydroxyquinolin-7-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminophenazone 8-hydroxyquinolin-7-sulfonate is a compound that combines the properties of aminophenazone and 8-hydroxyquinoline. Aminophenazone is known for its analgesic, anti-inflammatory, and antipyretic properties, while 8-hydroxyquinoline is recognized for its broad-ranging biological activities, including antimicrobial, anticancer, and antifungal effects . The combination of these two compounds results in a molecule with potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple steps. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to produce 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves reacting this intermediate with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA) to obtain the target sulfonate derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Aminophenazone 8-hydroxyquinolin-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the active positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfonyl chlorides and bromine (Br2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce various sulfonate derivatives .
Applications De Recherche Scientifique
Aminophenazone 8-hydroxyquinolin-7-sulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other pharmacologically active molecules.
Biology: It exhibits antimicrobial, anticancer, and antifungal activities, making it a valuable tool in biological research.
Medicine: The compound’s analgesic and anti-inflammatory properties are explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple pathways:
Aminophenazone: Acts as an analgesic and anti-inflammatory agent by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
8-Hydroxyquinoline: Exerts its effects through metal chelation, enzyme inhibition, and interaction with cellular targets involved in antimicrobial and anticancer activities
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Aminophenazone: Used for its analgesic and anti-inflammatory effects.
Quinoline Derivatives: Various derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects
Uniqueness
Aminophenazone 8-hydroxyquinolin-7-sulfonate is unique due to the combination of properties from both aminophenazone and 8-hydroxyquinoline. This dual functionality enhances its potential for therapeutic and industrial applications, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
3520-48-7 |
|---|---|
Formule moléculaire |
C22H24N4O5S |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;8-hydroxyquinoline-7-sulfonic acid |
InChI |
InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-9-7(15(12,13)14)4-3-6-2-1-5-10-8(6)9/h5-9H,1-4H3;1-5,11H,(H,12,13,14) |
Clé InChI |
QKTQVOHDBURFQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


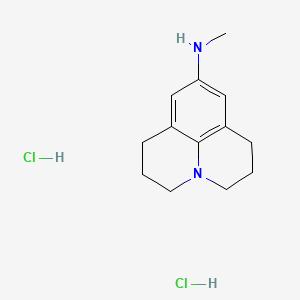

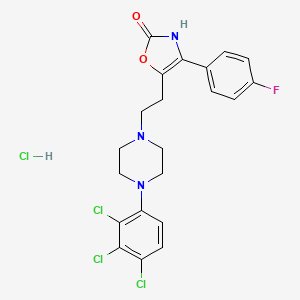

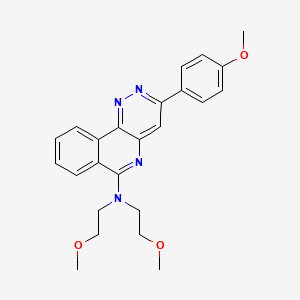

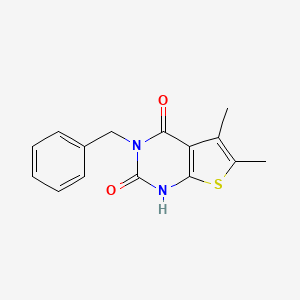
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)


